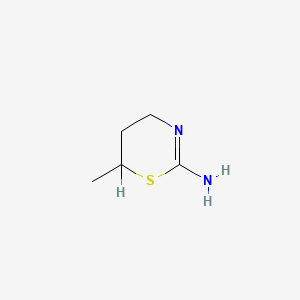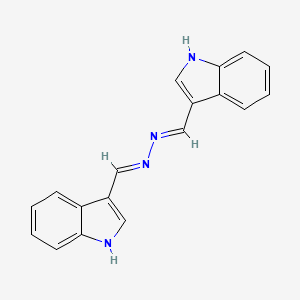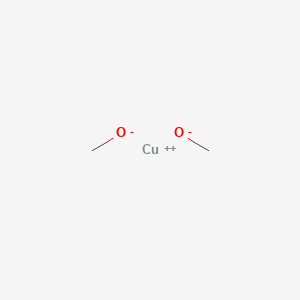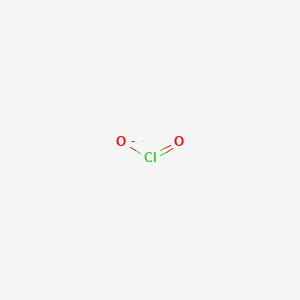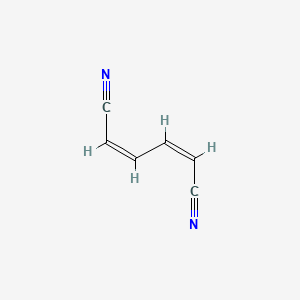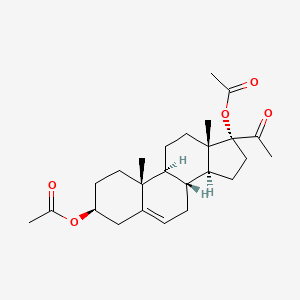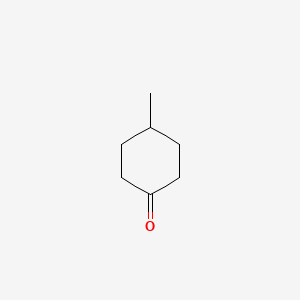
potassium perborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium perborate is an inorganic compound with the chemical formula KBO3. It is a white, odorless, crystalline powder that is soluble in water. This compound is primarily used as an oxidizing agent and is known for its bleaching and disinfecting properties. It is commonly used in detergents, cleaning products, and as a bleaching agent in the textile and paper industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Potassium perborate can be synthesized by reacting potassium hydroxide (KOH) with boric acid (H3BO3) and hydrogen peroxide (H2O2). The reaction typically occurs in an aqueous solution and can be represented by the following equation: [ KOH + H3BO3 + H2O2 \rightarrow KBO3 + 3H2O ]
Industrial Production Methods: In industrial settings, this compound is produced by a similar method, but the process is optimized for large-scale production. The reaction is carried out in a continuous reactor where the reactants are continuously fed, and the product is continuously removed. The reaction conditions, such as temperature and concentration of reactants, are carefully controlled to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Potassium perborate undergoes various chemical reactions, including:
Oxidation: It acts as an oxidizing agent and can oxidize a wide range of organic and inorganic compounds.
Reduction: In the presence of reducing agents, this compound can be reduced to potassium borate (KBO2).
Substitution: It can participate in substitution reactions where one of its components is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include organic compounds like alcohols and aldehydes. The reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction Reactions: Reducing agents such as sodium thiosulfate (Na2S2O3) or sodium sulfite (Na2SO3) are used. These reactions are usually conducted in aqueous solutions.
Substitution Reactions: These reactions often involve halogenated compounds and are carried out under mild conditions.
Major Products Formed:
Oxidation: The major products include oxidized organic compounds such as carboxylic acids and ketones.
Reduction: The primary product is potassium borate.
Substitution: The products depend on the specific substitution reaction but can include halogenated borates.
Applications De Recherche Scientifique
Potassium perborate has a wide range of applications in scientific research, including:
Chemistry: It is used as an oxidizing agent in various organic synthesis reactions. It is also used in analytical chemistry for the quantitative determination of certain compounds.
Biology: this compound is used in biological research as a disinfectant and bleaching agent. It is also used in the preparation of certain biological samples.
Medicine: It is used in dental care products for its bleaching properties. It is also used in some pharmaceutical formulations as an antiseptic.
Industry: this compound is widely used in the textile and paper industries as a bleaching agent. It is also used in detergents and cleaning products for its oxidizing and disinfecting properties.
Mécanisme D'action
The mechanism of action of potassium perborate involves the release of active oxygen species upon dissolution in water. These oxygen species, primarily hydrogen peroxide, exert their effects by oxidizing the cellular components of microorganisms, leading to their destruction. The molecular targets include proteins, lipids, and nucleic acids, which are essential for the survival and replication of microorganisms.
Comparaison Avec Des Composés Similaires
Sodium perborate (NaBO3): Similar to potassium perborate, sodium perborate is used as an oxidizing agent and bleaching agent. It is more commonly used in detergents and cleaning products.
Sodium percarbonate (Na2CO3·1.5H2O2): Another oxidizing agent used in detergents and cleaning products. It releases hydrogen peroxide upon dissolution in water.
Potassium persulfate (K2S2O8): A strong oxidizing agent used in various industrial applications, including polymerization and etching.
Uniqueness of this compound: this compound is unique in its ability to release active oxygen species in a controlled manner. It is less hygroscopic compared to sodium perborate, making it more stable and easier to handle. Additionally, this compound is less corrosive, which makes it suitable for use in a wider range of applications, including those involving sensitive materials.
Propriétés
Numéro CAS |
13769-41-0 |
|---|---|
Formule moléculaire |
B2H4K2O8 |
Poids moléculaire |
231.85 g/mol |
Nom IUPAC |
dipotassium;3,3,6,6-tetrahydroxy-1,2,4,5-tetraoxa-3,6-diboranuidacyclohexane |
InChI |
InChI=1S/B2H4O8.2K/c3-1(4)7-9-2(5,6)10-8-1;;/h3-6H;;/q-2;2*+1 |
Clé InChI |
XPAMMRKUNBPWDW-UHFFFAOYSA-N |
SMILES canonique |
[B-]1(OO[B-](OO1)(O)O)(O)O.[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


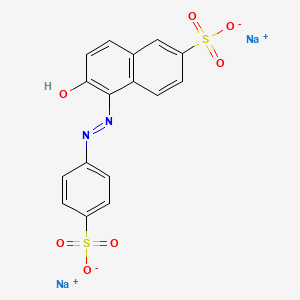
![[(1S,3S,5S,8S,9R,11R,14R,16S,17R,18S,19S)-10-acetyloxy-9,19-dihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] acetate](/img/structure/B1143383.png)

